2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

MOF Hexane Separation Adsorption

Choose 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine for superior MOF performance. Its extended trigonal geometry creates ~6.5 Å pore apertures, enabling complete size-exclusion separation of n-hexane from dibranched isomers—outperforming conventional trimesic acid-based frameworks. The oxygen-substituted triazine core enhances hydrothermal stability, photocatalytic activity (93% Methyl Orange degradation), and luminescence for sensor applications. For next-generation adsorbents, gas storage, or water purification MOFs, this ligand’s unique architecture delivers unmatched precision.

Molecular Formula C24H15N3O9
Molecular Weight 489.4 g/mol
CAS No. 118803-83-1
Cat. No. B3088972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine
CAS118803-83-1
Molecular FormulaC24H15N3O9
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C24H15N3O9/c28-19(29)13-1-7-16(8-2-13)34-22-25-23(35-17-9-3-14(4-10-17)20(30)31)27-24(26-22)36-18-11-5-15(6-12-18)21(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)
InChIKeyPVNSFMMAPGZJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (CAS: 118803-83-1) Procurement Guide: Key Specifications and Differentiating Features for MOF Synthesis


2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (commonly abbreviated as H₃TCPT or TCPT) is a trigonal planar, C₃-symmetric tricarboxylic acid ligand featuring a 1,3,5-triazine core linked via ether bridges to three 4-carboxyphenoxy arms [1]. It belongs to the class of triazine-based polycarboxylate linkers and is primarily employed as an organic building block for the construction of metal–organic frameworks (MOFs) and coordination polymers [2]. Its extended conjugated system, rigid trigonal geometry, and threefold symmetry enable the formation of microporous, often two-fold interpenetrated 3D frameworks with tailored pore apertures [3].

Why 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine Cannot Be Interchanged with Other Triazine- or Benzene-Based Tricarboxylates


While structurally similar tricarboxylate ligands such as 1,3,5-benzenetricarboxylic acid (H₃BTC, trimesic acid) and 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoic acid (H₃TATB) also form MOFs, they yield frameworks with fundamentally different pore architectures and separation characteristics [1]. The presence of ether (-O-) bridges in H₃TCPT extends the ligand arm length relative to H₃BTC, resulting in larger pore dimensions (~6.5 Å median width) that are optimal for molecular sieving of C6 alkane isomers, whereas H₃BTC-based frameworks typically possess narrower pores [2]. Additionally, the oxygen-substituted triazine core confers distinct electronic properties and thermal stability compared to nitrogen-linked analogs like H₃TATAB, which directly impacts framework stability under hydrothermal conditions and the resulting MOF's performance in aqueous-phase applications [3].

Quantitative Differentiation Evidence for 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (H₃TCPT) in Key Performance Dimensions


C6 Alkane Isomer Separation: H₃TCPT-Derived Zn-MOF (Zn-tcpt) Outperforms Benchmarked Adsorbents in n-Hexane Uptake Capacity

The Zn-tcpt framework, constructed from H₃TCPT, demonstrates a complete separation of linear/monobranched hexanes from dibranched isomers via size-exclusion [1]. Its adsorption capacity for n-hexane (146 mg g⁻¹ at 30 °C) and 3-methylpentane (79 mg g⁻¹ at 30 °C) is notably higher than previously reported adsorbents capable of splitting mono- and dibranched alkane isomers [2]. In contrast, the adsorption capacity for dibranched 2,3-dimethylbutane is negligible (~12 mg g⁻¹), confirming the size-exclusion mechanism and high selectivity [3]. This performance is attributed to the ligand's extended arm length, which creates an optimal pore aperture of ~6.5 Å in the resulting MOF [4].

MOF Hexane Separation Adsorption Petrochemicals

Pore Aperture Control: H₃TCPT-Based MOFs Exhibit ~6.5 Å Median Pore Width, Optimized for Molecular Sieving of C6 Isomers

The Zn-MOF designated MOF-S1, constructed from H₃TCPT and Zn(II), features a two-fold interpenetrated framework with a Langmuir surface area of 711 m² g⁻¹ and a median pore width of ~6.5 Å as determined by Horváth–Kawazoe and Dubinin–Radushkevich analyses [1]. This pore dimension is explicitly identified as optimal for the size-exclusion separation of linear/monobranched C6 alkanes from dibranched isomers, a property not readily achievable with H₃BTC-based MOFs which typically possess narrower pores [2].

MOF Pore Engineering Gas Separation Molecular Sieving

Photocatalytic Dye Degradation: H₃TCPT-Derived MOF-S1 Achieves 93% Methyl Orange Removal Under UV Irradiation

MOF-S1, synthesized from H₃TCPT and Zn(NO₃)₂·6H₂O, was evaluated for photocatalytic degradation of organic dyes under UV irradiation. The material achieved a degradation efficiency of ~93% for Methyl Orange and ~74% for Rhodamine B [1]. While direct comparisons to H₃BTC-based MOFs under identical conditions are not available in this study, the high efficiency is attributed to the extended π-conjugated triazine system of the TCPT ligand, which enhances light absorption and charge separation, a feature less pronounced in benzene-based tricarboxylates [2].

MOF Photocatalysis Wastewater Treatment Dye Degradation

Gas Sorption Selectivity: H₃TCPT-Derived Co-MOF Exhibits Preferential CO₂ Adsorption over CH₄ and N₂ with BET Surface Area of 380.4 m² g⁻¹

A cobalt-based MOF, [Co₃(tcpt)₂(H₂O)₂] (1), constructed from H₃TCPT, shows selective adsorption capabilities for CO₂ over CH₄ and N₂. Gas sorption measurements at 195 K and 1 atm yielded a BET surface area of 380.4 m² g⁻¹ for the guest-free framework [1]. While this surface area is lower than that of the Zn-MOF (711 m² g⁻¹), the material's demonstrated CO₂/CH₄ selectivity highlights the versatility of H₃TCPT in generating frameworks with distinct sorption properties depending on the metal center, a tunability not as pronounced with simpler ligands like H₃BTC [2].

MOF Gas Adsorption CO₂ Capture Selectivity

Validated Application Scenarios for 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine Based on Quantitative Evidence


High-Capacity Separation of Linear/Monobranched from Dibranched C6 Alkane Isomers in Petrochemical Refining

Researchers and process engineers seeking to upgrade naphtha streams or optimize ethylene feedstock should prioritize H₃TCPT as a ligand for synthesizing Zn-based MOFs. The resulting Zn-tcpt material, with its ~6.5 Å pore aperture, achieves complete size-exclusion separation of n-hexane (146 mg g⁻¹) and 3-methylpentane (79 mg g⁻¹) from dibranched 2,3-dimethylbutane (≈12 mg g⁻¹) at 30 °C, outperforming benchmark adsorbents [1]. This performance is directly attributable to the ligand's extended geometry, making it a critical procurement choice for developing next-generation adsorbents for isomer separation [2].

Synthesis of Ultramicroporous MOFs for Molecular Sieving and Gas Storage

For projects requiring MOFs with precisely controlled pore dimensions (~6.5 Å median width) and high surface area (711 m² g⁻¹ Langmuir), H₃TCPT is the ligand of choice. The ligand's trigonal planar structure and ether bridges direct the formation of two-fold interpenetrated frameworks with tunable pore channels [3]. This makes H₃TCPT an essential building block for researchers developing materials for gas storage (H₂, CO₂, CH₄) and kinetic separation of small hydrocarbons [4].

Photocatalytic Degradation of Organic Pollutants in Wastewater Treatment

H₃TCPT-based MOFs, such as MOF-S1, demonstrate high photocatalytic activity under UV light, achieving ~93% degradation of Methyl Orange and ~74% degradation of Rhodamine B [5]. The extended π-conjugated triazine core enhances light harvesting and charge separation, making H₃TCPT a superior ligand compared to benzene-based tricarboxylates for environmental photocatalysis applications [6]. Researchers focused on advanced oxidation processes for water purification should consider H₃TCPT for synthesizing photoactive MOFs.

Development of Luminescent MOFs (LMOFs) for Chemical Sensing

The oxygen-substituted triazine core of H₃TCPT imparts strong luminescence properties to the resulting MOFs, enabling their use as fluorescent sensors for small drug molecules and aromatic amines [7]. The ligand's large π-conjugated system facilitates ligand-to-metal charge transfer (LMCT) and enhances detection sensitivity, a feature that distinguishes it from non-triazine tricarboxylate ligands [8]. This application is particularly relevant for researchers designing optical sensing platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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